molecular formula C14H19NO3S B1387418 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one CAS No. 1171605-05-2

1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one

Cat. No.: B1387418
CAS No.: 1171605-05-2
M. Wt: 281.37 g/mol
InChI Key: UXCDBOCDGPVRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by a piperidin-4-one core structure substituted with a sulfonyl group attached to a 2,4,5-trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the piperidin-4-one.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted piperidin-4-one derivatives.

Scientific Research Applications

1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidin-4-one
  • 1-[(2,3,5-Trimethylphenyl)sulfonyl]piperidin-4-one
  • 1-[(3,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one

Uniqueness: 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl group also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-10-8-12(3)14(9-11(10)2)19(17,18)15-6-4-13(16)5-7-15/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCDBOCDGPVRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one
Reactant of Route 4
Reactant of Route 4
1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one
Reactant of Route 6
1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.